Ethyl 4-bromo-8-iodoquinoline-2-carboxylate
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Overview
Description
Ethyl 4-bromo-8-iodoquinoline-2-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields of scientific research. The compound features a quinoline core substituted with bromine and iodine atoms at the 4th and 8th positions, respectively, and an ethyl ester group at the 2nd position. This combination of substituents imparts distinct chemical properties, making it a valuable compound for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-8-iodoquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and iodination of quinoline derivatives followed by esterification. The reaction conditions often involve the use of bromine and iodine reagents under controlled temperatures and solvents to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-8-iodoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions to yield different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are employed.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol are typical.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 4-bromo-8-iodoquinoline-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules for studying biological processes.
Industry: The compound is utilized in the production of materials with specific electronic or optical properties, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-8-iodoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance binding affinity and selectivity towards these targets. The quinoline core can also participate in π-π stacking interactions and hydrogen bonding, contributing to its biological activity.
Comparison with Similar Compounds
Ethyl 4-bromo-8-iodoquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate: Known for its antitrypanosomal activity.
Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate: Used in the synthesis of 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C12H9BrINO2 |
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Molecular Weight |
406.01 g/mol |
IUPAC Name |
ethyl 4-bromo-8-iodoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H9BrINO2/c1-2-17-12(16)10-6-8(13)7-4-3-5-9(14)11(7)15-10/h3-6H,2H2,1H3 |
InChI Key |
OLZFVPYUHYMYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2I)C(=C1)Br |
Origin of Product |
United States |
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